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Compound of Interest

[4-(4-Chlorophenoxy)-3-
Compound Name:

nitrophenyllmethanol
CAS No.: 339279-20-8

Cat. No.: B3036390

Get Quote

Executive Summary & Compound Identity

[4-(4-Chlorophenoxy)-3-nitrophenyllmethanol is a specialized diaryl ether intermediate used
primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly Tyrosine
Kinase Inhibitors (TKIs) and agrochemicals. Its structure features a central benzene ring
substituted with a nitro group, a hydroxymethyl group (benzyl alcohol), and a 4-chlorophenoxy
ether linkage.

This compound serves as a critical "scaffold pivot,” allowing divergent synthesis: the nitro group
provides a handle for reduction to an aniline (for urea/amide formation), while the benzyl
alcohol can be oxidized to an aldehyde/acid or converted to a leaving group for alkylation.

Chemical Identity Table
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Chemical Name

[4-(4-Chlorophenoxy)-3-nitrophenyllmethanol

Common Synonyms

4-(4-Chlorophenoxy)-3-nitrobenzyl alcohol; (4-
(4-Chlorophenoxy)-3-nitrophenyl)methanol

Not widely listed; Analogous thio-ether is

CAS Number 173869.91.3

MDL Number MFCDO00794797

Molecular Formula C13H10CINO4

Molecular Weight 279.68 g/mol

SMILES Clclcec(Oc2cec(CO)ec2[O-])ccl

Structure Class

Diaryl Ether; Nitrobenzyl Alcohol

Physicochemical Properties

The physicochemical profile of [4-(4-Chlorophenoxy)-3-nitrophenyllmethanol is dominated

by the electron-withdrawing nitro group and the lipophilic chlorophenoxy moiety.
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Property Value | Characteristic Note

Typically pale yellow to orange

Physical State Solid (Powder or Crystalline) )
due to the nitro group.
) ) ) Consistent with similar nitro-
Melting Point 85-95 °C (Predicted) )
diaryl ethers.
Solubility (Water) Insoluble (< 0.1 mg/mL) Highly lipophilic nature.
B ) Soluble in DMSO, DMF, Methanol/Ethanol solubility is
Solubility (Organic)
EtOAc, DCM moderate.
_ Indicates high membrane
LogP (Predicted) ~3.5-4.0 N )
permeability potential.
Typical for benzyl alcohols; not
pKa (Alcohol) ~14.5 acidic under physiological

conditions.

] Avoid prolonged exposure to
. Stable under ambient ] )
Stability B strong light (nitro group
conditions tivity)
sensitivity).

Synthetic Routes & Methodology

The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyllmethanol relies on Nucleophilic
Aromatic Substitution (SnAr). The presence of the nitro group at the ortho position to the
leaving group (chlorine or fluorine) on the benzyl alcohol ring activates it for nucleophilic attack
by the phenoxide.

Method A: Direct SnAr of Benzyl Alcohol Precursor
(Preferred)

This route is most efficient as it avoids redox steps involving the aldehyde.

o Starting Materials: 4-Chloro-3-nitrobenzyl alcohol (CAS 55912-20-4), 4-Chlorophenol,
Potassium Carbonate (K2COs).

¢ Solvent: DMF (N,N-Dimethylformamide) or DMSO.
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Mechanism: The phenoxide ion attacks the C-4 position of the nitrobenzyl ring, displacing the
chloride ion. The nitro group stabilizes the Meisenheimer complex intermediate.

Detailed Protocol

Reagent Prep: In a dry round-bottom flask, dissolve 4-Chlorophenol (1.05 eq) in anhydrous
DMF (5 mL/g).

Base Addition: Add K2COs (1.5 eq) and stir at room temperature for 15 minutes to generate
the potassium phenoxide in situ.

Substrate Addition: Add 4-Chloro-3-nitrobenzyl alcohol (1.0 eq).

Reaction: Heat the mixture to 80-90 °C for 4—6 hours. Monitor by TLC (EtOAc/Hexane 1:1)
or HPLC.

Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume). The product
typically precipitates.

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to
remove unreacted phenol), water, and brine.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Gradient: 0-40% EtOAc in Hexanes).

Method B: SnAr of Aldehyde followed by Reduction

Used if the alcohol starting material is unavailable.

Step 1: React 4-Chloro-3-nitrobenzaldehyde with 4-Chlorophenol (same SnAr conditions as
above) to yield 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde.

Step 2: Reduce the aldehyde using Sodium Borohydride (NaBHa4) in Methanol/THF (0 °C to
RT, 1 hour).

Synthesis Workflow Diagram

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3036390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Chloro-3-nitrobenzyl alcohol
(CAS 55912-20-4)
K2CO3, DMF 1 PaN Y (e BV oy Y| [4-(4-Chlorophenoxy)-3-nitrophenylimethanol
80°C, 4-6h ' (Target)
4-Chlorophenol

Click to download full resolution via product page

Caption: Direct synthesis via Nucleophilic Aromatic Substitution (SnAr).

Chemical Reactivity & Transformations

This molecule is a "divergent intermediate."[1] Its value lies in the ability to selectively modify
the nitro group or the alcohol group without affecting the ether linkage.

A. Nitro Group Reduction (Aniline Synthesis)

The most critical transformation for drug development. The nitro group is reduced to a primary
amine, creating [4-(4-Chlorophenoxy)-3-aminophenyllmethanol.

e Reagents: Iron powder/NH4Cl (mild), H2/Pd-C (catalytic), or SnClz.

 Significance: The resulting aniline is the nucleophile used to form urea or amide bonds in
kinase inhibitors (e.g., reacting with isocyanates).

B. Alcohol Oxidation

The benzylic alcohol can be oxidized to the aldehyde or carboxylic acid.
e To Aldehyde: MnO:2 (selective) or Swern Oxidation.
o To Acid: Jones Reagent or KMnOea.

« Significance: The acid derivative is often used to couple with amines to form amide
backbones.

C. Conversion to Leaving Group
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The hydroxyl group can be converted to a halide or sulfonate ester for alkylation reactions.
e Chlorination: SOCI2 (Thionyl chloride) — Benzyl chloride derivative.

o Mesylation: MsCI/EtsN — Benzyl mesylate.

Reactivity Map

[4-(4-Chlorophenoxy)-3-nitrophenyllmethanol

Reduction (Fe/NH4CI or H2/Pd)Oxidation (MnO2) Substitution (SOCI2)

Amino Derivative Benzaldehyde Derivative Benzyl Chloride
(Key for Kinase Inhibitors) (Oxidation) (Alkylation Agent)

Click to download full resolution via product page
Caption: Divergent synthetic pathways available from the core intermediate.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact intermediate may be sparse, its properties can be
extrapolated from structurally related nitrobenzyl alcohols and chlorophenols.

e Hazard Classification (GHS):
o Skin Irritant (Category 2): Causes skin irritation.
o Eye Irritant (Category 2A): Causes serious eye irritation.
o STOT-SE (Category 3): May cause respiratory irritation.
e Handling Protocols:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
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o Waste Disposal: Dispose of as hazardous organic waste (halogenated).

o First Aid:

o Skin Contact: Wash immediately with soap and water. Nitro compounds can be absorbed
through skin.

o Eye Contact: Rinse cautiously with water for 15 minutes.

References

o National Institutes of Health (NIH).Structure and Reactivity of Nitrobenzyl Alcohols. PMC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Chemical Properties of [4-(4-Chlorophenoxy)-3-
nitrophenyl]methanol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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chlorophenoxy-3-nitrophenyl-methanol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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